1-(1-{2-[(2,4-Dichlorophenyl)methoxy]phenyl}butyl)-1H-imidazole
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Overview
Description
1-(1-{2-[(2,4-Dichlorophenyl)methoxy]phenyl}butyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. This compound is known for its diverse chemical and biological properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(1-{2-[(2,4-Dichlorophenyl)methoxy]phenyl}butyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring or the phenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring or phenyl groups.
Scientific Research Applications
1-(1-{2-[(2,4-Dichlorophenyl)methoxy]phenyl}butyl)-1H-imidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, including as an antifungal agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-{2-[(2,4-Dichlorophenyl)methoxy]phenyl}butyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, as an antifungal agent, it may inhibit the synthesis of ergosterol, a key component of fungal cell membranes .
Comparison with Similar Compounds
Similar Compounds
Ketoconazole: An antifungal agent with a similar imidazole structure.
Itraconazole: Another antifungal agent with a triazole ring instead of an imidazole ring.
Fluconazole: A triazole antifungal agent with a different substitution pattern on the phenyl ring.
Uniqueness
1-(1-{2-[(2,4-Dichlorophenyl)methoxy]phenyl}butyl)-1H-imidazole is unique due to its specific substitution pattern and the presence of the 2,4-dichlorophenyl group, which can enhance its biological activity and selectivity compared to other similar compounds.
Properties
CAS No. |
61292-33-9 |
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Molecular Formula |
C20H20Cl2N2O |
Molecular Weight |
375.3 g/mol |
IUPAC Name |
1-[1-[2-[(2,4-dichlorophenyl)methoxy]phenyl]butyl]imidazole |
InChI |
InChI=1S/C20H20Cl2N2O/c1-2-5-19(24-11-10-23-14-24)17-6-3-4-7-20(17)25-13-15-8-9-16(21)12-18(15)22/h3-4,6-12,14,19H,2,5,13H2,1H3 |
InChI Key |
MGVYTGGROPVYEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=CC=C1OCC2=C(C=C(C=C2)Cl)Cl)N3C=CN=C3 |
Origin of Product |
United States |
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